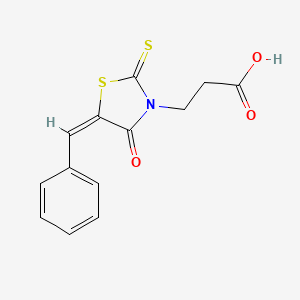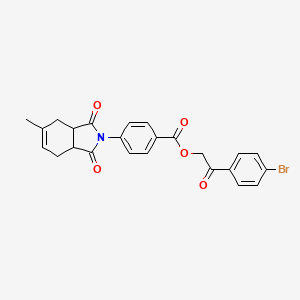![molecular formula C24H32N6O4 B11618114 6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)
6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of quinazolinamines, which are heterocyclic aromatic compounds.
- The molecular formula is C22H28N6O4, and its CAS number is 618383-62-3.
- Unfortunately, there is limited analytical data available for this compound, as it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Preparation Methods
- Synthetic routes for this compound are not widely documented, but industrial production methods likely involve specialized processes.
- Further research would be needed to uncover specific reaction conditions and protocols.
Chemical Reactions Analysis
- Without detailed studies, we can only speculate on the types of reactions it might undergo.
- Common reactions could include oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
- Major products formed from these reactions would require experimental validation.
Scientific Research Applications
- Despite the scarcity of information, let’s explore potential applications:
Chemistry: It could serve as a building block for novel compounds due to its unique structure.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, we lack direct evidence of its mechanism of action.
- Hypothetically, it might interact with specific cellular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds are scarce, given its unusual structure.
- We could compare it to related quinazolinamines like N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-one} or 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}amino)benzoic acid .
- further research is necessary to identify more closely related compounds.
Properties
Molecular Formula |
C24H32N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H32N6O4/c1-17-5-6-20-27-22-19(24(32)30(20)16-17)15-18(23(31)26-7-3-12-33-2)21(25)29(22)9-4-8-28-10-13-34-14-11-28/h5-6,15-16,25H,3-4,7-14H2,1-2H3,(H,26,31) |
InChI Key |
WLVQZLPSNYLLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCCOC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11618036.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618041.png)

![4-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11618052.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11618060.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11618064.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618066.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11618075.png)
![ethyl {3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11618078.png)
![6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B11618102.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11618111.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618120.png)
